molecular formula C92H141N25O26 B599088 Dirucotide CAS No. 152074-97-0

Dirucotide

Cat. No.: B599088
CAS No.: 152074-97-0
M. Wt: 2013.3 g/mol
InChI Key: RCTCWZRPYFBGLQ-WMCRPSJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dirucotide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography and high-performance liquid chromatography . These methods ensure high purity and yield of the final product, which is crucial for its therapeutic application .

Chemical Reactions Analysis

Types of Reactions: Dirucotide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. This reaction is catalyzed by proteolytic enzymes in biological systems .

Common Reagents and Conditions: In laboratory settings, this compound can be hydrolyzed using acidic or basic conditions. For example, hydrochloric acid or sodium hydroxide can be used to break down the peptide into its constituent amino acids .

Major Products: The major products of this compound hydrolysis are the individual amino acids that make up the peptide sequence. These include aspartic acid, glutamic acid, asparagine, proline, valine, histidine, phenylalanine, lysine, isoleucine, and threonine .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Dirucotide, also known as MBP8298, is a synthetic peptide derived from the myelin basic protein (MBP), specifically designed to modulate immune responses in patients with multiple sclerosis (MS). This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and relevant research findings.

This compound functions by inducing peptide-specific immunologic tolerance . In MS, the immune system erroneously attacks myelin, the protective sheath surrounding nerve fibers. This compound mimics a segment of MBP, aiming to retrain the immune system to recognize MBP as a self-antigen rather than a target for attack. The primary mechanism involves the binding of this compound to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which presents the peptide to T cells. This interaction is crucial as it modulates T cell responses and promotes regulatory T cell activity, potentially reducing autoimmune attacks on myelin .

Clinical Efficacy

This compound has undergone several clinical trials to assess its efficacy in delaying disease progression in MS patients.

Phase II Trials

  • A Phase II trial demonstrated that this compound significantly delayed disease progression in patients with specific HLA haplotypes (HLA-DR2 and HLA-DR4). The study reported a 5-year median delay in disease progression compared to placebo (78 months versus 18 months) in a subset of patients .
  • The overall effect in the larger patient group was not statistically significant (p = 0.31), indicating that genetic factors may play a critical role in treatment response .

Phase III Trials

  • In contrast, results from Phase III trials indicated that this compound did not meet primary endpoints for delaying disease progression as measured by the Expanded Disability Status Scale (EDSS) . This led to a cessation of further development for broader MS populations but continued interest in specific genetic responders.

Research Findings

Recent studies have focused on enhancing this compound's efficacy through structural modifications:

  • Cyclic and Altered Peptide Ligands : Research has shown that cyclic analogues of this compound exhibit improved stability and binding affinity to HLA-DR alleles compared to linear forms. These modifications may enhance the peptide's ability to induce regulatory T cells and suppress autoreactive T cell responses .
  • Long-term Effects : Follow-up studies have indicated an increase in CD4+CD25+Foxp3+ regulatory T cells post-treatment with this compound, suggesting potential long-term immunomodulatory effects that warrant further investigation .

Summary of Clinical Trials

Trial PhasePatient TypePrimary EndpointResults Summary
Phase IIProgressive MS (HLA-DR2/DR4)Delay in disease progression5-year delay vs. placebo; significant in subset
Phase IIISecondary Progressive MSDelay in disease progressionDid not meet primary endpoint; development ceased
Phase IIRelapsing-Remitting MSReduced relapse rateFailed to achieve primary endpoint; reduced EDSS

Properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCWZRPYFBGLQ-WMCRPSJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H141N25O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336603
Record name Dirucotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2013.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide.
Record name Dirucotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

152074-97-0
Record name Dirucotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirucotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dirucotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.